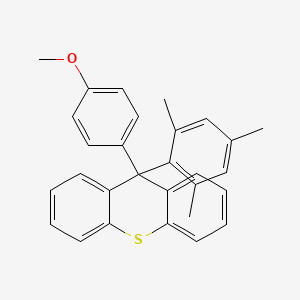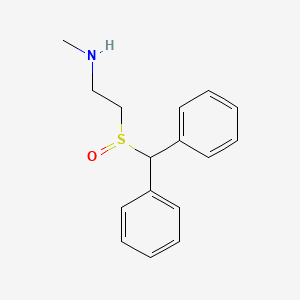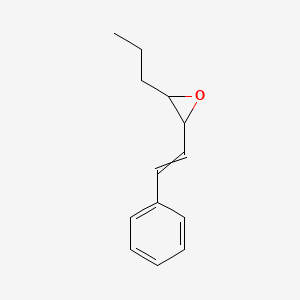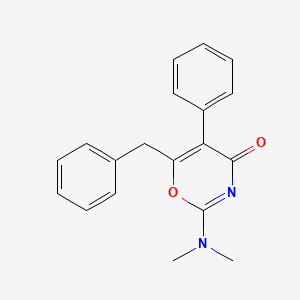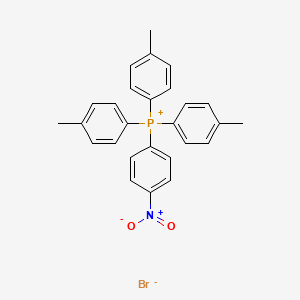
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-methylphenyl groups and one 4-nitrophenyl group, with a bromide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 4-nitrobromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitro group can also undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the nitro group, making it less reactive in redox reactions.
Tris(4-nitrophenyl)phosphine: Contains three nitro groups, making it more electron-deficient and reactive.
Tris(4-methoxyphenyl)phosphine: Features methoxy groups, which are electron-donating, altering its reactivity compared to the nitro-substituted compound.
Uniqueness
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group
特性
CAS番号 |
88257-51-6 |
|---|---|
分子式 |
C27H25BrNO2P |
分子量 |
506.4 g/mol |
IUPAC名 |
tris(4-methylphenyl)-(4-nitrophenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25NO2P.BrH/c1-20-4-12-24(13-5-20)31(25-14-6-21(2)7-15-25,26-16-8-22(3)9-17-26)27-18-10-23(11-19-27)28(29)30;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChIキー |
PBNSGPPETMZCKS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
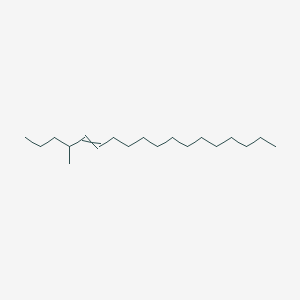
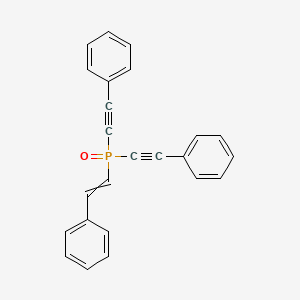
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
